6-[(2,4-Dichlorophenyl)methoxy]-2-(4-pyridylmethylene)benzo[b]furan-3-one
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Overview
Description
6-[(2,4-Dichlorophenyl)methoxy]-2-(4-pyridylmethylene)benzo[b]furan-3-one is a complex organic compound that features a benzo[b]furan core structure This compound is characterized by the presence of a 2,4-dichlorophenyl group, a methoxy group, and a pyridylmethylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2,4-Dichlorophenyl)methoxy]-2-(4-pyridylmethylene)benzo[b]furan-3-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzo[b]furan core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the 2,4-dichlorophenyl group: This step often involves a substitution reaction where a suitable leaving group is replaced by the 2,4-dichlorophenyl group.
Attachment of the methoxy group: This can be done through methylation reactions using reagents like methyl iodide.
Incorporation of the pyridylmethylene group: This step may involve condensation reactions with pyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[(2,4-Dichlorophenyl)methoxy]-2-(4-pyridylmethylene)benzo[b]furan-3-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions where leaving groups are present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-[(2,4-Dichlorophenyl)methoxy]-2-(4-pyridylmethylene)benzo[b]furan-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(2,4-Dichlorophenyl)methoxy]-2-(4-pyridylmethylene)benzo[b]furan-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
- 2-(4-Methoxyphenyl)-6-methoxybenzo[b]thiophene
Uniqueness
6-[(2,4-Dichlorophenyl)methoxy]-2-(4-pyridylmethylene)benzo[b]furan-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C21H13Cl2NO3 |
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Molecular Weight |
398.2 g/mol |
IUPAC Name |
(2Z)-6-[(2,4-dichlorophenyl)methoxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one |
InChI |
InChI=1S/C21H13Cl2NO3/c22-15-2-1-14(18(23)10-15)12-26-16-3-4-17-19(11-16)27-20(21(17)25)9-13-5-7-24-8-6-13/h1-11H,12H2/b20-9- |
InChI Key |
XGRMDGPUXRTMFI-UKWGHVSLSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1OCC3=C(C=C(C=C3)Cl)Cl)O/C(=C\C4=CC=NC=C4)/C2=O |
Canonical SMILES |
C1=CC2=C(C=C1OCC3=C(C=C(C=C3)Cl)Cl)OC(=CC4=CC=NC=C4)C2=O |
Origin of Product |
United States |
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